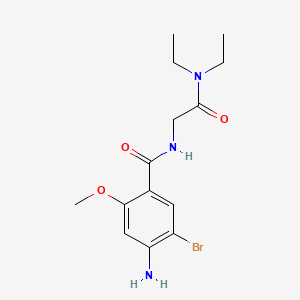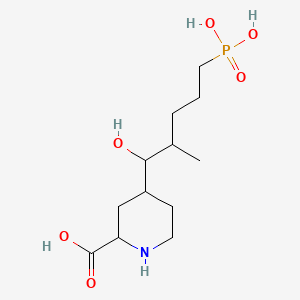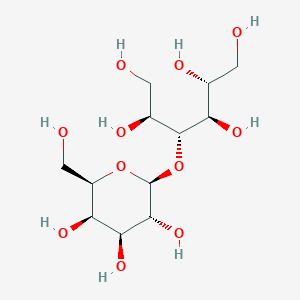
3-O-(beta-Galactopyranosyl)D-glucitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-(beta-Galactopyranosyl)D-glucitol typically involves the glycosylation of D-glucitol with beta-galactopyranosyl donors. The reaction conditions often include the use of catalysts and specific temperature and pH conditions to ensure the successful formation of the glycosidic bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-O-(beta-Galactopyranosyl)D-glucitol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can revert these products back to alcohols .
Wissenschaftliche Forschungsanwendungen
3-O-(beta-Galactopyranosyl)D-glucitol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving carbohydrate metabolism and enzymatic reactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of low-calorie sweeteners and other food additives
Wirkmechanismus
The mechanism of action of 3-O-(beta-Galactopyranosyl)D-glucitol involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolic products. The compound’s effects are mediated through its ability to modulate enzymatic activity and influence metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lactitol: A sugar alcohol used as a low-calorie sweetener and in medical applications as a laxative.
Lactulose: A synthetic disaccharide used as a laxative and in the treatment of hepatic encephalopathy
Uniqueness
3-O-(beta-Galactopyranosyl)D-glucitol is unique in its specific glycosidic linkage and its applications in proteomics research. Unlike lactitol and lactulose, which are primarily used in food and medical applications, this compound is more focused on research applications .
Eigenschaften
Molekularformel |
C12H24O11 |
|---|---|
Molekulargewicht |
344.31 g/mol |
IUPAC-Name |
(2R,3R,4R,5S)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol |
InChI |
InChI=1S/C12H24O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4-21H,1-3H2/t4-,5+,6-,7-,8+,9+,10-,11-,12+/m1/s1 |
InChI-Schlüssel |
VQHSOMBJVWLPSR-AUCXZHPRSA-N |
Isomerische SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@H](CO)O)[C@@H]([C@@H](CO)O)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



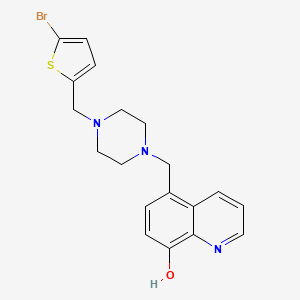
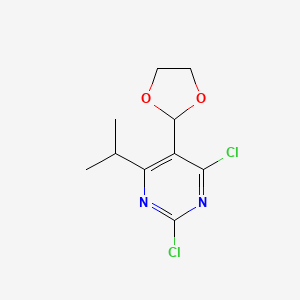
![4-((Methylamino)methyl)-N-(4-nitro-[1,1'-biphenyl]-3-yl) Benzamide](/img/structure/B13852358.png)
![D-Menthol-5-methoxy-[1,3]-oxathiolane-2S-carboxylate](/img/structure/B13852363.png)
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate](/img/structure/B13852373.png)
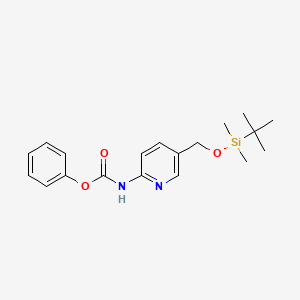
![n-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide](/img/structure/B13852376.png)
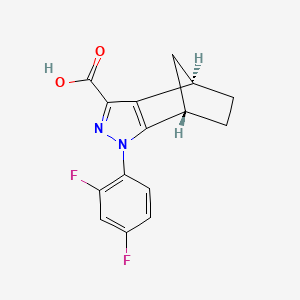
![2-[2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-1-yl]oxyacetic acid](/img/structure/B13852380.png)
![4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde;2,2,2-trifluoroacetate](/img/structure/B13852382.png)
